3-(Bromomethyl)-5-nitrobenzonitrile
Description
3-(Bromomethyl)-5-nitrobenzonitrile is an aromatic compound featuring a benzonitrile core substituted with a bromomethyl group at position 3 and a nitro group at position 3. Its molecular formula is C₈H₅BrN₂O₂, combining functional groups that confer unique reactivity:
- Nitrile (CN): Electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution.
- Bromomethyl (BrCH₂): A reactive alkylating agent, enabling nucleophilic substitution (e.g., SN2 reactions).
- Nitro (NO₂): Strongly electron-withdrawing, further deactivating the ring and stabilizing negative charges.
This compound is likely used as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its dual reactivity from bromomethyl and nitro groups .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-(bromomethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4H2 |
InChI Key |
YNLYYMGYADSKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-3-methyl-5-nitrobenzene (CAS 52488-28-5)
Molecular Formula: C₇H₆BrNO₂ Substituents: Bromo (Br), methyl (CH₃), and nitro (NO₂).
3-(Bromomethyl)-5-chlorobenzonitrile (CAS 1021871-36-2)
Molecular Formula : C₈H₅BrClN
Substituents : Bromomethyl (BrCH₂), chloro (Cl), and nitrile (CN).
3-Amino-5-bromobenzonitrile (CAS 220583-56-2)
Molecular Formula: C₇H₅BrN₂ Substituents: Amino (NH₂), bromo (Br), and nitrile (CN).
- Key Differences: Amino is electron-donating, contrasting with nitro’s electron-withdrawing effect.
- Reactivity: The amino group enhances electrophilic substitution reactivity (e.g., nitration, sulfonation) but reduces compatibility with strong oxidizing agents.
- Applications : Used in agrochemicals or dyes where basicity and directing effects are critical .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Substituents | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| 3-(Bromomethyl)-5-nitrobenzonitrile | - | C₈H₅BrN₂O₂ | BrCH₂, NO₂, CN | High alkylation and electrophilic substitution potential | Pharmaceuticals, specialty chemicals |
| 1-Bromo-3-methyl-5-nitrobenzene | 52488-28-5 | C₇H₆BrNO₂ | Br, CH₃, NO₂ | Limited alkylation; moderate EAS | Organic synthesis intermediates |
| 3-(Bromomethyl)-5-chlorobenzonitrile | 1021871-36-2 | C₈H₅BrClN | BrCH₂, Cl, CN | SN2 reactivity; less deactivated ring | Discontinued (stability concerns) |
| 3-Amino-5-bromobenzonitrile | 220583-56-2 | C₇H₅BrN₂ | NH₂, Br, CN | Enhanced EAS; base-sensitive | Agrochemicals, heterocycle synthesis |
Key Research Findings
- Electronic Effects : The nitro group in this compound significantly deactivates the aromatic ring, making it less reactive toward electrophiles but stabilizing intermediates in substitution reactions .
- Alkylation Potential: Bromomethyl’s leaving-group ability surpasses methyl or bromo substituents, enabling efficient SN2 reactions to form carbon-nitrogen or carbon-oxygen bonds .
- Stability Considerations: Nitro groups may introduce thermal sensitivity, whereas amino analogs (e.g., 3-Amino-5-bromobenzonitrile) are prone to oxidation .
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